2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple isoindole and acetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include acetylphenyl derivatives and isoindole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced analytical techniques is crucial for monitoring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry
Catalysis: This compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength.
Biology
Biochemical Studies: This compound can be used to study enzyme interactions and other biochemical processes, providing insights into molecular mechanisms.
Medicine
Drug Development:
Industry
Manufacturing: This compound can be used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The acetylphenyl groups may interact with enzymes or receptors, modulating their activity. The isoindole groups can participate in various chemical reactions, influencing the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Acetylphenyl)hexahydroisoindole-1,3-dione
- 2-(3-Acetylphenyl)-4-nitroisoindoline-1,3-dione
- 2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple isoindole and acetylphenyl groups. This complexity allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C33H20N2O7 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-(3-acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H20N2O7/c1-17(36)19-5-3-7-23(13-19)34-30(39)25-11-9-21(15-27(25)32(34)41)29(38)22-10-12-26-28(16-22)33(42)35(31(26)40)24-8-4-6-20(14-24)18(2)37/h3-16H,1-2H3 |
InChI Key |
WHYAEFHSCZAAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)C |
Origin of Product |
United States |
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